1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE
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Description
1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is a useful research compound. Its molecular formula is C27H25ClN6O2S and its molecular weight is 533.05. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Enhanced Anticancer Activities : A study on novel 4-aminoquinoline derivatives, which include structures similar to 7-Chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline, highlighted their potential as anticancer agents. These compounds demonstrated significant cytotoxic effects against breast tumor cell lines, indicating their promise for further development as cancer therapies. The compound identified as VR23 showed potent effects across a wide range of cancers, suggesting a potentially lower toxicity to normal cells due to its selective action (Solomon, Pundir, & Lee, 2019).
Design and Biological Evaluation : Another study focused on the design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. These compounds were found to exhibit significant antiproliferative activities against various cancer cell lines, including A549, HepG2, K562, and PC-3. Notably, one derivative demonstrated excellent activity, comparable to the control drug gefitinib, especially in inhibiting cell migration and inducing apoptosis in cancer cells (Li et al., 2020).
Antibacterial and Antifungal Activities
Antimicrobial Activities : Research into pyrazoline and pyrazole derivatives, including those related to the 7-Chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline structure, has shown promising antibacterial and antifungal properties. Compounds synthesized from α,β-unsaturated ketones exhibited significant antimicrobial activity against common pathogens such as E. coli, P. aeruginosa, S. aureus, and C. albicans, suggesting potential applications in developing new antimicrobial agents (Hassan, 2013).
Synthesis and Antimicrobial Activities : A study on the synthesis of novel 1,2,4-triazole derivatives further explored the antimicrobial potential of such compounds. These derivatives, synthesized through reactions of various ester ethoxycarbonylhydrazones with primary amines, were screened for antimicrobial activities. Some displayed good to moderate activities against test microorganisms, highlighting the versatility of the quinazoline framework in creating effective antimicrobial agents (Bektaş et al., 2007).
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN6O2S/c1-18-8-9-19(2)24(16-18)32-12-14-33(15-13-32)25-22-17-20(28)10-11-23(22)34-26(29-25)27(30-31-34)37(35,36)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSXFDJDKIYSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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